molecular formula C11H10ClN3S B1392299 5-(4-Chlorophenyl)-2-(methylthio)pyrimidin-4-amine CAS No. 1260910-16-4

5-(4-Chlorophenyl)-2-(methylthio)pyrimidin-4-amine

Cat. No.: B1392299
CAS No.: 1260910-16-4
M. Wt: 251.74 g/mol
InChI Key: ABZSRJDBGVBOKD-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-(methylthio)pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H10ClN3S and its molecular weight is 251.74 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methodologies

  • Derivatives Synthesis : A study by Liu, He, Ren, and Ding (2006) involved synthesizing derivatives of Pyrido[4,3-d]pyrimidin-4(3H)-one, highlighting the versatility of pyrimidin-4-amine compounds in creating various derivatives (Liu, He, Ren, & Ding, 2006).
  • Chlorination Techniques : Harnden and Hurst (1990) described synthesizing pyrimidin-4-ols with 5-nitrogen functionality, providing insight into chlorination methods relevant to similar compounds (Harnden & Hurst, 1990).
  • Methyl Esters Synthesis : Tumkevičius, Urbonas, and Vainilavicius (2013) explored the synthesis of methyl esters of pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, demonstrating the compound's role in creating biologically relevant structures (Tumkevičius, Urbonas, & Vainilavicius, 2013).

Structural Analysis

  • Crystal Structure Analysis : Repich, Orysyk, Savytskyi, and Pekhnyo (2017) synthesized a structurally related compound and analyzed its crystal structure, providing valuable information about molecular interactions and configurations (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).
  • X-ray Diffraction : Liu, He, and Ding (2007) also used X-ray diffraction for structural confirmation in their synthesis of 2-substituted thieno derivatives, emphasizing the importance of structural analysis in this field (Liu, He, & Ding, 2007).

Biological Activities

  • Anticancer Activity : Jiu-fu, Hong-guang, Hui, Jing-jing, Shan-shan, and Juan (2015) synthesized a compound with moderate anticancer activity, showcasing the potential biomedical applications of similar pyrimidin-4-amine derivatives (Jiu-fu et al., 2015).
  • Antihypertensive Activity : Bennett, Blankley, Fleming, Smith, and Tessman (1981) found that certain 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, closely related to the target compound, exhibit antihypertensive activity (Bennett et al., 1981).
  • Antimicrobial Properties : El‐Wahab, Saleh, Zayed, El-Sayed, and Assaker (2015) incorporated similar pyrimidine derivatives into coatings, revealing their antimicrobial effectiveness (El‐Wahab et al., 2015).

Properties

IUPAC Name

5-(4-chlorophenyl)-2-methylsulfanylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3S/c1-16-11-14-6-9(10(13)15-11)7-2-4-8(12)5-3-7/h2-6H,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZSRJDBGVBOKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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